An In-depth Technical Guide to 2,4-Difluoro-3-methoxybenzoic acid (CAS: 178974-97-5)
An In-depth Technical Guide to 2,4-Difluoro-3-methoxybenzoic acid (CAS: 178974-97-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research. The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts unique electronic properties and steric influences, making it a key intermediate in the synthesis of complex target molecules.[1] The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the methoxy and carboxylic acid moieties offer versatile handles for further chemical modifications.[1] This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic approach, safety and handling information, and a discussion of its applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2,4-Difluoro-3-methoxybenzoic acid is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 178974-97-5 | [1][2] |
| Molecular Formula | C₈H₆F₂O₃ | [1][3] |
| Molecular Weight | 188.13 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 191-197 °C | [1][4] |
| Purity | ≥98% | [1][3] |
| Solubility | Insoluble in water. | [5] |
| InChI Key | KWLIGHXPUYUTBH-UHFFFAOYSA-N | [5] |
| SMILES | COC1=C(F)C=CC(C(O)=O)=C1F | [5] |
Synthesis
A potential synthetic workflow is outlined below. This proposed pathway is illustrative and would require optimization and experimental verification.
Caption: Proposed synthetic workflow for 2,4-Difluoro-3-methoxybenzoic acid.
Proposed Experimental Protocol
The following is a generalized, hypothetical protocol that would require adaptation and optimization for the synthesis of 2,4-Difluoro-3-methoxybenzoic acid.
Step 1: Friedel-Crafts Acylation of 1,3-Difluoro-2-methoxybenzene
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To a stirred solution of 1,3-difluoro-2-methoxybenzene in an appropriate anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
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Cool the mixture in an ice bath.
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Slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with ice-cold water and extract the product with an organic solvent.
-
Purify the resulting ketone intermediate by column chromatography or recrystallization.
Step 2: Halogenation
-
Dissolve the ketone from the previous step in a suitable solvent (e.g., acetic acid).
-
Add a halogenating agent (e.g., bromine) dropwise while stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the halogenated intermediate.
Step 3: Haloform Reaction or Oxidation
-
Subject the halogenated ketone to a haloform reaction using a base (e.g., sodium hydroxide) and a halogen source.
-
Alternatively, oxidize the methyl ketone to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).
-
Acidify the reaction mixture to precipitate the crude 2,4-Difluoro-3-methoxybenzoic acid.
-
Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) for 2,4-Difluoro-3-methoxybenzoic acid is not available in the public domain. However, based on the structure, the following table summarizes the expected chemical shifts.
| Data Type | Expected Chemical Shifts (ppm) |
| ¹H NMR | ~10-13 ppm: Carboxylic acid proton (broad singlet)~7-8 ppm: Aromatic protons (multiplets)~3.9-4.1 ppm: Methoxy protons (singlet) |
| ¹³C NMR | ~165-175 ppm: Carboxylic carbon~110-160 ppm: Aromatic carbons (with C-F couplings)~55-65 ppm: Methoxy carbon |
Applications in Research and Development
2,4-Difluoro-3-methoxybenzoic acid is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[1][5][12]
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Pharmaceutical Development: The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of novel pharmaceutical agents.[1] It is particularly noted for its use in developing compounds targeting inflammatory diseases.[1] The fluorine atoms can modulate the acidity of the carboxylic acid and influence intermolecular interactions, which can be crucial for drug-receptor binding.
-
Agrochemicals: This compound also serves as a building block in the development of new herbicides and pesticides.[1] The incorporation of fluorine atoms can enhance the efficacy and selectivity of these agrochemicals.[1]
-
Materials Science: It can also be employed in the synthesis of advanced materials where its specific properties can be leveraged.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the specific biological activities of 2,4-Difluoro-3-methoxybenzoic acid itself or its direct involvement in any signaling pathways. Its role is primarily that of a precursor in the synthesis of biologically active molecules.[1] The biological effects of the final products would be dependent on the overall structure into which this benzoic acid derivative is incorporated.
Due to the lack of available data on its interaction with specific biological pathways, a signaling pathway diagram cannot be provided at this time.
Safety and Handling
2,4-Difluoro-3-methoxybenzoic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).[13]
Hazard Statements:
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Causes skin irritation.[12]
-
May cause respiratory irritation.[12]
-
May cause an allergic skin reaction.[13]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Wear protective gloves, clothing, and eye/face protection.[13]
-
Avoid breathing dust.
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[13]
In case of contact, follow standard first-aid procedures and seek medical attention.[13]
Conclusion
2,4-Difluoro-3-methoxybenzoic acid is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, coupled with the versatile reactivity of its functional groups, make it a valuable tool for medicinal and synthetic chemists. While detailed biological activity and specific, validated synthetic protocols for this exact compound are not extensively documented in publicly accessible literature, its utility as a building block is clear. Further research into the biological effects of molecules derived from this scaffold may reveal novel therapeutic or agrochemical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Difluoro-3-methoxybenzoic Acid | 178974-97-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. B25597.14 [thermofisher.com]
- 5. 2,4-Difluoro-3-methoxybenzoic acid, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation Process of P-Methoxybenzoic Acid - LISKON [liskonchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2,4-Difluoro-3-methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 13. matrixscientific.com [matrixscientific.com]








